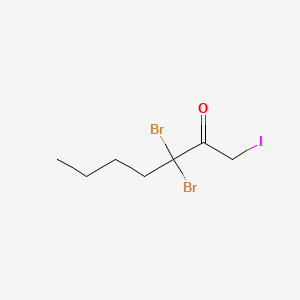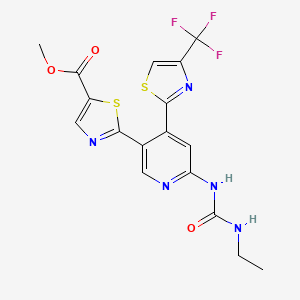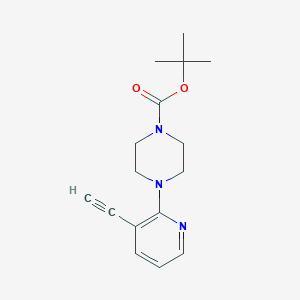
4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 4-bromophenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the sulfonyl group.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
Substitution: Products include various substituted tetrahydropyran derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Coupling: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in the synthesis of compounds with potential antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromophenylsulfonyl)morpholine
- 4-(4-Bromophenylsulfonyl)thiomorpholine
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran is unique due to its tetrahydropyran ring, which provides different steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications.
Propiedades
Fórmula molecular |
C11H13BrO3S |
|---|---|
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)sulfonyloxane |
InChI |
InChI=1S/C11H13BrO3S/c12-9-1-3-10(4-2-9)16(13,14)11-5-7-15-8-6-11/h1-4,11H,5-8H2 |
Clave InChI |
KNDGEIZUOQKMHB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1S(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)




![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)




![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)


